molecular formula C8H9FN2O3 B13332296 Ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate

Ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate

Cat. No.: B13332296
M. Wt: 200.17 g/mol
InChI Key: RCUJXXGXEXZORM-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5-fluorouracil with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

Ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s fluorinated pyrimidine structure makes it a useful probe in studying enzyme mechanisms and nucleic acid interactions.

    Medicine: Fluorinated pyrimidines are often investigated for their potential as antiviral and anticancer agents. This compound may serve as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate involves its interaction with molecular targets such as enzymes or nucleic acids. The fluorine atom can enhance the compound’s binding affinity and specificity, while the methoxy group can influence its solubility and membrane permeability. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated pyrimidine structure.

    6-Methoxypyrimidine-4-carboxylate: A compound with a methoxy group but lacking the fluorine atom.

    Ethyl 4-chloropyrimidine-5-carboxylate: A structurally related compound with a chlorine atom instead of fluorine.

Uniqueness

Ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate is unique due to the combination of fluorine and methoxy groups on the pyrimidine ring. This combination can result in distinct chemical and biological properties, such as increased stability, altered reactivity, and enhanced biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 5-fluoro-6-methoxypyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O3/c1-3-14-8(12)6-5(9)7(13-2)11-4-10-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUJXXGXEXZORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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